molecular formula C8H8O2 B127596 o-Toluic acid CAS No. 118-90-1

o-Toluic acid

Cat. No. B127596
CAS RN: 118-90-1
M. Wt: 136.15 g/mol
InChI Key: ZWLPBLYKEWSWPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of o-toluic acid and its derivatives. A practical synthesis starting from 2,3-dimethoxybenzaldehyde has been developed, which involves catalytic reduction, bromination, and carboxylation with dry ice . Another study reports the catalytic synthesis of o-tolunitrile from o-toluic acid using a continuous flow gas-solid process, achieving a high molar yield . Additionally, copolymers of o-toluidine with o-amino benzoic acid have been synthesized using an inverse emulsion pathway .

Molecular Structure Analysis

The molecular structure of o-toluic acid has been investigated through various spectroscopic techniques. The rotational spectroscopy study has identified possible conformers and characterized the large amplitude motions within the molecule . The crystal structures of o-toluic acid and its derivatives have been explored, revealing hydrogen-bonded ribbons and significant differences in the packing of these ribbons .

Chemical Reactions Analysis

o-Toluic acid is involved in various chemical reactions, including its use in copolymerization processes. It has been copolymerized with o-toluidine to produce conducting polymers , and with pyrrole to create protective coatings against steel corrosion . The influence of different acids on the structure and properties of poly(o-toluidine) synthesized from o-toluic acid has also been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of o-toluic acid and its derivatives have been extensively analyzed. The solubility of copolymers derived from o-toluic acid increases with the amount of amino benzoic acid in the feed, and these copolymers show higher conductivity when synthesized at room temperature . The thermal and spectroscopic properties of poly(o-toluidine) are affected by the type of dopant used during the polymerization process . The protective behavior of copolymer coatings derived from o-toluic acid has been investigated, with certain monomer feed ratios providing effective corrosion protection .

Scientific Research Applications

1. Environmental and Atmospheric Chemistry

o-Toluic acid is a noteworthy photo-oxidation product in the atmosphere. Studies have characterized it in the gas phase through rotational spectroscopy, helping to understand atmospheric chemistry dynamics. For instance, Schnitzler, Zenchyzen, and Jäger (2016) explored its gas phase characteristics, identifying conformers and discussing the non-covalent bonding involved. This research provides insight into the atmospheric behavior of pollutants (Schnitzler, Zenchyzen, & Jäger, 2016).

2. Material Science and Crystallography

The study of o-toluic acid's crystal structures has implications for material science. Polito et al. (2008) conducted crystallization experiments to understand the structural similarities and differences between o-toluic acid and other compounds, contributing to our understanding of molecular packing and polymorphism in materials (Polito et al., 2008).

3. Organic Synthesis and Chemical Reactions

o-Toluic acid is used in various chemical reactions and synthesis processes. Yu et al. (2020) described the continuous-flow dinitration of o-toluic acid, demonstrating its utility in producing dinitrated products efficiently. This study highlights o-toluic acid's role in industrial organic synthesis and process optimization (Yu et al., 2020).

4. Chemical Analysis and Quality Control

In industrial applications, o-toluic acid's quality control is crucial. Lian and Wei (2007) established chromatographic fingerprints for industrial o-toluic acid, setting a standard for its purity and composition. This research is vital for ensuring the quality of o-toluic acid in various industrial uses (Lian & Wei, 2007).

5. Biofield Energy Treatment Studies

Research on the biofield energy treatment of o-toluic acid has been explored to understand its physical and thermal properties. Trivedi et al. (2016) examined the impact of biofield treatment on o-toluic acid, revealing significant alterations in its properties, which might have implications for its use in pharmaceuticals and other applications (Trivedi et al., 2016).

Safety And Hazards

O-Toluic acid may be harmful if inhaled, absorbed through the skin, or swallowed . It can cause skin, eye, and respiratory tract irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Future Directions

While specific future directions for o-Toluic acid are not mentioned in the sources, it continues to be a subject of research and its applications in various fields like pharmaceuticals and pesticides are being explored .

properties

IUPAC Name

2-methylbenzoic acid
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InChI

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)
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InChI Key

ZWLPBLYKEWSWPD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C(=O)O
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Molecular Formula

C8H8O2
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Related CAS

52337-78-7 (cadmium salt)
Record name 2-Toluic acid
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DSSTOX Substance ID

DTXSID6026161
Record name 2-Methylbenzoic acid
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Molecular Weight

136.15 g/mol
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Physical Description

O-toluic acid appears as pale yellow crystals or off-white flaky solid. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White to pale cream crystalline powder with an aromatic odor; [Alfa Aesar MSDS], Solid
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Boiling Point

496 to 498 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1.18 mg/mL at 25 °C
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Density

1.062 at 239 °F (NTP, 1992) - Denser than water; will sink
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Product Name

o-Toluic Acid

CAS RN

118-90-1, 25567-10-6
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Melting Point

225 to 226 °F (NTP, 1992), 103.7 °C
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Synthesis routes and methods I

Procedure details

To a suspension of 2-methyl-1,4-dihydrobenzoic acid (0.085 g, 0.05 mmol; 81% pure, from Aldrich Chemical Company) in decalin (5 mL) under a nitrogen atmosphere was added the polysiloxane matrix material containing a homogeneous dispersion of metal particles (0.100 g). The solution was heated to reflux for 19 h. On cooling the reaction mixture was diluted with hexane (25 mL) and extracted with aqueous sodium hydroxide (5%) solution (2×5 mL). The basic aqueous solution was acidified and extracted with chloroform (3×4 mL). The combined organic layer was dried over anhydrous sodium sulfate. Removal of solvent on rotary evaporator gave 2-methylbenzoic acid (0.065 g. 96%). IR(KBr) 3600-2000 (br), 2923, 1694, 1300, 920, 731 cm-1. 1H NMR (300 MHz, CDCl3) δ8..03 (ddd, J=8.5, 3.0, 1.5 Hz, 1 H), 7.42 (td, J=8.5, 1.5 Hz, 1H, 7.26 (td, J=8.5, 1.5 Hz, 1H), 7.22 (dd, J=8.5, 1.5 Hz, 1H), 2.64 (s, 3H).
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
polysiloxane
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0 (± 1) mol
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reactant
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Quantity
25 mL
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solvent
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(II) Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. With a transformation rate of 98%, o-xylene was transformed into phthalic acid (yield 40%), o-methylbenzoic acid (yield 46%) and phthalic anhydride (yield 10%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.06 g
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Reaction Step One
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resultant mixture
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Reaction Step Three
Yield
40%
Yield
10%

Synthesis routes and methods III

Procedure details

In an oxygen atmosphere, a mixture of 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide, 0.018 gram (0.05 millimole) of acetylacetonatocobalt(III) Co(AA)3 and 25 milliliters of acetic acid was stirred at a temperature of 100° C. for 6 hours. As a result, o-xylene was transformed into phthalic acid (yield 18%) and o-methylbenzoic acid (yield 71%) with a transformation rate of 92%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)3
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Type
reactant
Reaction Step One
Quantity
25 mL
Type
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Reaction Step One
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1.06 g
Type
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Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
18%

Synthesis routes and methods IV

Procedure details

A 75 ml Fisher-Porter tube was charged with 2.5 gms of p-tolyl thallium bis(trifluoroacetate), 10 ml of toluene, 5 ml of trifluoroacetic acid and 5 ml of trifluoroacetic anhydride. The reaction mixture was stirred at room temperature under 84 psig of CO pressure. There was no appreciable uptake of CO nor could any toluic acid be isolated from the reaction product after the workup procedure of Example 1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
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Reaction Step One

Synthesis routes and methods V

Procedure details

Next, the ammonia-treated crude o-toluic acid is subjected to fractionation so as to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator, a packed column or a plate column having 10 ore more theoretical plates can be used. Preferably, a plate column or a packed column having 10 to 30 theoretical plates is used as the fractionator and operated at 100 to 300 Torr., preferably 150 to 250 Torr., and a reflux ratio of about 3 to 20. If the pressure is smaller than 100 Torr., an azeotrope of o-toluic acid and phthalide is produced, thus impairing the purity of o-toluic acid. A higher pressure elevates the bottom temperature of the fractionator, in which case o-toluic acid tends to decompose or polymerize. The fractionator should, therefore, be operated at the bottom temperature of lower than 250° C. Crude o-toluic acid treated with ammonia is fed to the fractionator at a point below the middle of the column and where at least two, preferably three, theoretical plates are allocated for the stripping section. For example, when a distillation column with 30 theoretical plates is used, it is preferable to allocate 3 to 7 theoretical plates in the stripping section.
Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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